Tert-butyl [4-(2-amino-ethyl)-phenoxy]-acetate
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Description
“Tert-butyl [4-(2-amino-ethyl)-phenoxy]-acetate”, also known as “tert-Butyl 4-(2-aminoethyl)benzoate”, is a chemical compound with the empirical formula C13H19NO2 . It has a molecular weight of 221.30 g/mol . The compound is typically in solid form .
Molecular Structure Analysis
The SMILES string of the compound isNCCC1=CC=C(C(OC(C)(C)C)=O)C=C1
. The InChI string is 1S/C13H19NO2/c1-13(2,3)16-12(15)11-6-4-10(5-7-11)8-9-14/h4-7H,8-9,14H2,1-3H3
. Physical And Chemical Properties Analysis
“Tert-butyl [4-(2-amino-ethyl)-phenoxy]-acetate” has a molecular weight of 221.29 g/mol . It has a XLogP3-AA value of 2.1, indicating its lipophilicity . The compound has one hydrogen bond donor count and three hydrogen bond acceptor count . It has a rotatable bond count of 5 . The exact mass and monoisotopic mass of the compound are 221.141578849 g/mol . The topological polar surface area is 52.3 Ų . The compound has a complexity of 225 .Scientific Research Applications
Synthesis of Ceftolozane
“Tert-butyl [4-(2-amino-ethyl)-phenoxy]-acetate” is an important intermediate in the synthesis of ceftolozane , a new intravenous fifth-generation cephalosporin antibiotic derived from the structural modification of FK518 . Ceftolozane has good tolerance, a wide antibacterial spectrum, strong activity against both Gram-positive and Gram-negative bacteria, and strong antibacterial activity against Pseudomonas aeruginosa and multidrug-resistant Pseudomonas aeruginosa in in vivo and in vitro tests .
Chemical Transformations
The tert-butyl group, which is part of “Tert-butyl [4-(2-amino-ethyl)-phenoxy]-acetate”, is used in various chemical transformations . Its unique reactivity pattern is highlighted by its characteristic applications .
Biosynthetic Pathways
The tert-butyl group is also relevant in nature and has implications in biosynthetic pathways . It plays a crucial role in the synthesis of various natural compounds .
Biodegradation Pathways
In addition to its role in biosynthesis, the tert-butyl group is also involved in biodegradation pathways . It can be metabolized by various organisms, contributing to the breakdown of complex organic compounds .
Biocatalytic Processes
The tert-butyl group’s unique reactivity pattern and its implications in biosynthetic and biodegradation pathways make it potentially useful in biocatalytic processes . It could be used to catalyze various biochemical reactions .
Antibiotic and Anticancer Activities
Compounds similar to “Tert-butyl [4-(2-amino-ethyl)-phenoxy]-acetate” have been reported to have antibiotic and anticancer activities . This suggests that “Tert-butyl [4-(2-amino-ethyl)-phenoxy]-acetate” could potentially be used in the development of new antibiotic and anticancer drugs .
properties
IUPAC Name |
tert-butyl 2-[4-(2-aminoethyl)phenoxy]acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO3/c1-14(2,3)18-13(16)10-17-12-6-4-11(5-7-12)8-9-15/h4-7H,8-10,15H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUDXZCVRFJCEAH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)COC1=CC=C(C=C1)CCN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20563905 |
Source
|
Record name | tert-Butyl [4-(2-aminoethyl)phenoxy]acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20563905 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl [4-(2-amino-ethyl)-phenoxy]-acetate | |
CAS RN |
124499-19-0 |
Source
|
Record name | tert-Butyl [4-(2-aminoethyl)phenoxy]acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20563905 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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